

A Technical Guide to Propargyl-PEG2-acid: Properties and Applications

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Compound of Interest

Compound Name: *Propargyl-PEG2-acid*

Cat. No.: *B610226*

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Propargyl-PEG2-acid is a heterobifunctional linker molecule widely utilized by researchers and scientists in the fields of chemical biology, drug development, and materials science. Its structure, featuring a terminal propargyl group and a carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer, provides it with versatile reactivity for bioconjugation and chemical modification.

This guide provides an overview of the core technical data for **Propargyl-PEG2-acid**, its applications, and a general experimental workflow for its use.

Core Molecular Data

The fundamental properties of **Propargyl-PEG2-acid** are summarized below. This data is essential for stoichiometric calculations in experimental setups and for the characterization of resulting conjugates.

Property	Value	References
Chemical Formula	C ₈ H ₁₂ O ₄	[1][2][3][4]
Molecular Weight	172.18 g/mol	[2][3][4]
Alternate MW Value	172.2 g/mol	[1][5][6]
CAS Number	1859379-85-3	[1][2][3]
Purity	≥95%	[1][4]
Appearance	Colorless to light yellow liquid	[7]
Storage Conditions	-20°C	[1][2]

Applications in Research and Drug Development

Propargyl-PEG2-acid's dual functionality makes it a valuable tool for a variety of applications:

- **Bioconjugation:** It serves as a linker to connect different molecules, such as proteins, peptides, or small molecules.[2][4] The carboxylic acid can form a stable amide bond with primary amines, while the propargyl group can undergo "click chemistry" reactions.[1][2]
- **Antibody-Drug Conjugates (ADCs):** The PEG linker component is useful in the development of ADCs, which are a class of targeted cancer therapies.[3][7]
- **PROTACs:** This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
- **Surface Functionalization:** It is used to modify the surfaces of nanoparticles, hydrogels, or polymers.[4]
- **Improving Solubility:** The hydrophilic PEG spacer can enhance the solubility of the conjugated molecules in biological media.[2]

Experimental Protocols and Reaction Schemes

Propargyl-PEG2-acid's utility stems from its two reactive ends. The following are generalized protocols for its use in common conjugation reactions.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety can be coupled with a primary amine-containing molecule (e.g., a protein or peptide) to form a stable amide bond. This reaction typically requires an activating agent.

Methodology:

- **Activation:** Dissolve **Propargyl-PEG2-acid** in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution.[\[1\]](#)
- **Coupling:** To the activated linker solution, add the amine-containing molecule of interest. The reaction is typically carried out at room temperature for several hours to overnight.
- **Purification:** The resulting conjugate can be purified using standard techniques such as chromatography (e.g., HPLC) to remove unreacted starting materials and byproducts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The terminal propargyl (alkyne) group is ready to react with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly efficient and specific, forming a stable triazole linkage.[\[1\]](#)[\[2\]](#)

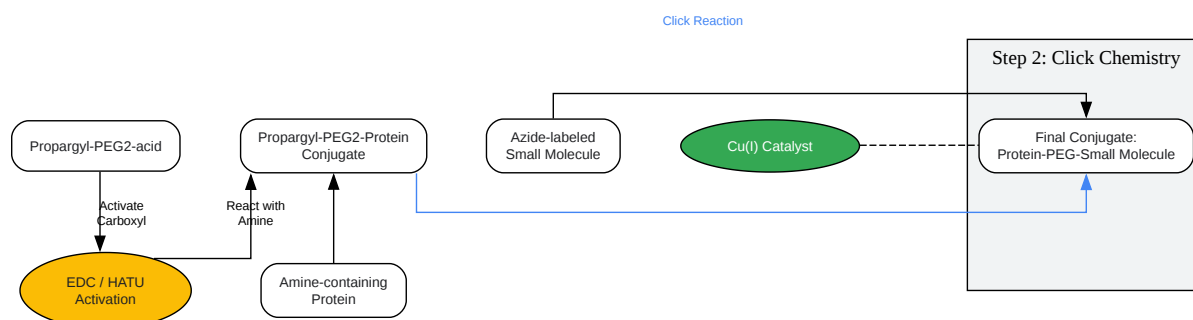
Methodology:

- **Reaction Setup:** In a suitable solvent system (often a mixture of water and a miscible organic solvent like t-butanol or DMSO), combine the azide-containing molecule and the propargyl-functionalized molecule (prepared in the previous step).
- **Catalyst Addition:** Introduce the copper(I) catalyst. This is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
- **Reaction:** The reaction is usually stirred at room temperature and is often complete within 1 to 24 hours.

- Purification: The final triazole-linked conjugate is purified from the reaction mixture using appropriate chromatographic methods.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow involving **Propargyl-PEG2-acid** to conjugate a protein with a small molecule.



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Bifunctional conjugation workflow using **Propargyl-PEG2-acid**.

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References

1. Propargyl-PEG2-acid, 1859379-85-3 | BroadPharm [broadpharm.com]

- 2. Cas 1859379-85-3, Propargyl-PEG2-acid | lookchem [lookchem.com]
- 3. Propargyl-PEG2-acid | TargetMol [targetmol.com]
- 4. Propargyl-PEG2-acid, CAS 1859379-85-3 | AxisPharm [axispharm.com]
- 5. Propargyl-PEG2-acid_1859379-85-3_新研博美 [xinyanbm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
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